Orphenadrine citrate
概要
説明
Synthesis Analysis
The synthesis of Orphenadrine citrate involves forming a soluble red color orphenadrine citrate – eriochrom black T (EBT) ion pair complex at pH 1.40. This complex is extracted with chloroform and has shown maximum absorption at 509 nm. The procedure demonstrates a linear relationship between absorbance and concentration, indicating its quantifiable synthesis process (Omer & Ali, 2018).
Molecular Structure Analysis
The molecular structure of Orphenadrine citrate is characterized by its ability to form ion pair complexes, which are crucial for its analytical determination. This structure facilitates the formation of a colorimetric reaction used in its assay and suggests a complex molecular interaction with other compounds (Omer & Ali, 2018).
Chemical Reactions and Properties
Orphenadrine citrate's chemical properties allow it to interact with various agents, forming ion-pair complexes for spectrophotometric determination. Its ability to be extracted into chloroform from a binary synthetic mixture without interference by common co-formulated substances like paracetamol highlights its distinct chemical behavior and reactions (Omer & Ali, 2018).
Physical Properties Analysis
The physical properties of Orphenadrine citrate, including its solubility and absorption characteristics, are crucial for its formulation into pharmaceuticals. These properties are tailored through the selection of binders, diluents, and disintegrants during the tablet formulation process, affecting its disintegration and dissolution times, which are critical for its pharmacological effectiveness (Jumaa, Abdulrasool, & Al – Dujali, 2017).
Chemical Properties Analysis
The chemical properties of Orphenadrine citrate, particularly its interaction with eriochrom black T to form a measurable complex, underscore its analytical chemistry aspects. These properties facilitate its determination in pharmaceutical formulations through spectrophotometric methods, highlighting its chemical stability and reactivity under various conditions (Omer & Ali, 2018).
科学的研究の応用
1. Assay of Orphenadrine Citrate in Pharmaceuticals via Extraction-Spectrophotometric Method
- Summary of Application: This method is used for the estimation of Orphenadrine Citrate in the presence of paracetamol in a binary synthetic mixture and in combined drugs .
- Methods of Application: The procedure is built on the formation of a soluble red colour Orphenadrine Citrate – Eriochrome Black T (EBT) ion pair complex at pH 1.40. The produced red colour ion-pair complex was extracted with chloroform and showed maximum absorption at 509 nm .
- Results or Outcomes: The relation was linear in the concentration range of 0.10-6.00 μg/mL with the molar absorptivity 4.4025 x104 L/mol.cm. The limit of detection and limit quantification were 0.024 μg/mL, and 0.100 μg/mL respectively .
2. Simultaneous Determination of Orphenadrine Citrate and Paracetamol in Tablets by using RP-HPLC Coupled with UV Detection
- Summary of Application: A simple, sensitive, specific, and cost-effective method for simultaneous determination of Orphenadrine Citrate and Paracetamol was developed and validated in single dosage formulation .
- Methods of Application: The sample solution of PA and ORC was prepared using methanol as a solvent. Separation of PA and ORC was achieved with a mobile phase consisting of 1% Triethylamine aqueous: Methanol: Acetonitrile (35:20:45 v/v) at a flow rate of 2.0 ml/min and the wavelength of 220nm .
- Results or Outcomes: Retention times of PA and ORC were 2.265 and 3.882 minutes respectively. Absolute recovery of PA and ORC was 100.20 and 100.07 % respectively. The lower limit of quantification (LLOQ) of PA and ORC was 0.3097 and 0.1063 ppm and lower limit of detection (LLOD) of PA and ORC was 0.0153 and 0.0135 ppm respectively .
3. Determination of Orphenadrine Citrate Using Multi-Walled Carbon Nanotubes/Cu (II)-Metal Organic Framework Based Glassy Carbon Electrode
- Summary of Application: This research proposes an unprecedented use of multi-walled carbon nanotubes (MWCNTs)/copper-based metal–organic framework (Cu-BTC MOF) composite as an ion-to-electron transducer in a potentiometric sensor for the determination of orphenadrine citrate .
- Methods of Application: A comparative study was conducted between three proposed glassy carbon electrodes, Cu-MOF, MWCNTs, and MWCNTs/Cu-MOF composite-based sensors, where Cu-MOF, MWCNTs, and their composite were utilized as the ion-to-electron transducers .
- Results or Outcomes: The MWCNTs/Cu-MOF composite-based sensor showed superior performance over other sensors regarding lower limit of detection (LOD), wider linearity range, and faster response .
4. Bioequivalence Study of Two Fixed-Dose Paracetamol/Orphenadrine Combination Preparations
- Summary of Application: This study investigates the relative bioavailability and bioequivalence between one fixed dose paracetamol/orphenadrine combination test preparation and one fixed dose paracetamol/orphenadrine combination reference preparation in healthy volunteers under fasted condition .
- Methods of Application: This is a single-center, single-dose, open-label, randomized, 2-treatment, 2-sequence, and 2-period crossover study with a washout period of 7 days .
- Results or Outcomes: The 90% confidence intervals for the ratio of AUC 0-t, AUC 0-∞, and C max for orphenadrine and paracetamol for test preparation over reference preparation were all within acceptable bioequivalence range of 80.00–125.00% .
5. Determination of Orphenadrine Citrate in Human Plasma and Artificial Cerebrospinal Fluid
- Summary of Application: This research proposes a method for the determination of orphenadrine citrate in pharmaceutical dosage form, spiked real human plasma and artificial cerebrospinal fluid (ACSF) .
- Methods of Application: The sensors employed β-cyclodextrin as a recognition element with the aid of potassium tetrakis (4-chlorophenyl)borate (KTpCIPB) as a lipophilic ion exchanger .
- Results or Outcomes: The sensors demonstrated a linear response within the concentration range of 10 −7 M to 10 −3 M, 10 −6 M to 10 −2 M and 10 −8 M to 10 −2 M for Cu-MOF, MWCNTs and MWCNTs/Cu-MOF composite based sensors, respectively .
6. Bioequivalence Study of Two Fixed-Dose Paracetamol/Orphenadrine Combination Preparations
- Summary of Application: This study is conducted to investigate the relative bioavailability and bioequivalence between one fixed dose paracetamol/orphenadrine combination test preparation and one fixed dose paracetamol/orphenadrine combination reference preparation in healthy volunteers under fasted condition .
- Methods of Application: This is a single-center, single-dose, open-label, randomized, 2-treatment, 2-sequence and 2-period crossover study with a washout period of 7 days .
- Results or Outcomes: The 90% confidence intervals for the ratio of AUC 0-t (100.92–111.27%), AUC 0-∞ (96.94–108.08%) and C max (100.11–112.50%) for orphenadrine ( n =25); and AUC 0-t (94.29–101.83%), AUC 0-∞ (94.77–101.68%) and C max (87.12–101.20%) for paracetamol ( n =27) for test preparation over reference preparation were all within acceptable bioequivalence range of 80.00–125.00% .
Safety And Hazards
Orphenadrine Citrate may cause serious side effects. You should not take orphenadrine if you have urination problems, an enlarged prostate, glaucoma, a stomach ulcer or blockage in your digestive tract, trouble swallowing, or myasthenia gravis . Common side effects may include dizziness, drowsiness, weakness, nausea, vomiting, dry mouth, or constipation .
将来の方向性
Orphenadrine Citrate is usually taken two times per day, once in the morning and once in the evening . It may be habit-forming and should not be shared with another person, especially someone with a history of drug abuse or addiction . It is not approved for use by anyone younger than 18 years old .
特性
IUPAC Name |
N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.C6H8O7/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-12,18H,13-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMNTDFSPSQXJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
83-98-7 (Parent) | |
Record name | Orphenadrine citrate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004682364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8044678 | |
Record name | Orphenadrine dihydrogen citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>69.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11532864 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Orphenadrine citrate | |
CAS RN |
4682-36-4, 4724-58-7 | |
Record name | Orphenadrine citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4682-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanamine, N,N-dimethyl-2-[(2-methylphenyl)phenylmethoxy]-, 2-hydroxy-1,2,3-propanetricarboxylate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4724-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Orphenadrine citrate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004682364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Orphenadrine citrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757238 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Orphenadrine dihydrogen citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ORPHENADRINE CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0A40N8I4S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。